

Interpreting the Mass Spectrum of 2-Bromo-3-nitrobenzaldehyde: A Comparative Guide

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Compound of Interest

Compound Name: 2-Bromo-3-nitrobenzaldehyde

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For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone for molecular identification and structural elucidation. This guide provides a comparative analysis of the mass spectrum of **2-Bromo-3-nitrobenzaldehyde** and its derivatives. By examining characteristic fragmentation patterns and providing detailed experimental protocols, this document serves as a practical resource for interpreting mass spectra of complex aromatic compounds.

Predicted Mass Spectrum and Fragmentation of 2-Bromo-3-nitrobenzaldehyde

The mass spectrum of **2-Bromo-3-nitrobenzaldehyde** is characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of its functional groups. The presence of bromine is readily identifiable by the characteristic M+2 isotopic peak. The molecular weight of **2-Bromo-3-nitrobenzaldehyde** is 230.02 g/mol .[\[1\]](#)

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of **2-Bromo-3-nitrobenzaldehyde**

Fragment Ion	Proposed Structure	m/z (Mass-to-Charge Ratio)	Notes
[M]•+	$C_7H_4BrNO_3^{•+}$	229/231	Molecular ion peak, showing the isotopic pattern of bromine.
[M-H] ⁺	$C_7H_3BrNO_3^+$	228/230	Loss of a hydrogen radical from the aldehyde group.
[M-NO] ⁺	$C_7H_4BrO_2^+$	200/202	Loss of nitric oxide, a common fragmentation for nitroaromatic compounds. [2]
[M-NO ₂] ⁺	$C_7H_4BrO^+$	183/185	Loss of a nitro group, a characteristic fragmentation for many nitroaromatic compounds. [2] [3]
[M-CHO] ⁺	$C_6H_4BrNO_2^+$	201/203	Loss of the formyl radical.
[M-Br] ⁺	$C_7H_4NO_3^+$	150	Loss of the bromine radical.
[C ₆ H ₄] ⁺	$C_6H_4^+$	76	Phenyl cation resulting from further fragmentation.

Comparative Fragmentation Patterns of Related Compounds

Understanding the fragmentation of simpler, related molecules provides a framework for interpreting the more complex spectrum of **2-Bromo-3-nitrobenzaldehyde**.

Table 2: Comparison of Major Fragment Ions for Benzaldehyde Derivatives

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z) and Neutral Losses
Benzaldehyde	106	105 ([M-H] ⁺), 77 ([C ₆ H ₅] ⁺ , loss of CO from 105)[4][5]
2-Nitrobenzaldehyde	151	150 ([M-H] ⁺), 121 ([M-NO] ⁺), 105 ([M-NO ₂] ⁺), 77 ([C ₆ H ₅] ⁺)[6][7]
3-Nitrobenzaldehyde	151	150 ([M-H] ⁺), 105 ([M-NO ₂] ⁺), 77 ([C ₆ H ₅] ⁺)[3][8]
2-Bromobenzaldehyde	184/186	183/185 ([M-H] ⁺), 105 ([M-Br] ⁺), 77 ([C ₆ H ₅] ⁺)[9]

Experimental Protocol for Mass Spectrometry Analysis

A standardized protocol is crucial for obtaining reproducible and high-quality mass spectra. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique for analyzing volatile compounds like **2-Bromo-3-nitrobenzaldehyde**.

Sample Preparation:

- **Standard Solution:** Prepare a stock solution of 1 mg/mL by dissolving approximately 10 mg of **2-Bromo-3-nitrobenzaldehyde** in 10 mL of a suitable solvent (e.g., acetonitrile or dichloromethane).[3]
- **Serial Dilutions:** Perform serial dilutions to create calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.[3]
- **Sample Analysis:** For unknown samples, dissolve a known quantity in the chosen solvent. If the sample is in a complex matrix, a prior extraction step such as solid-phase extraction (SPE) may be required.[3]

GC-MS Parameters:

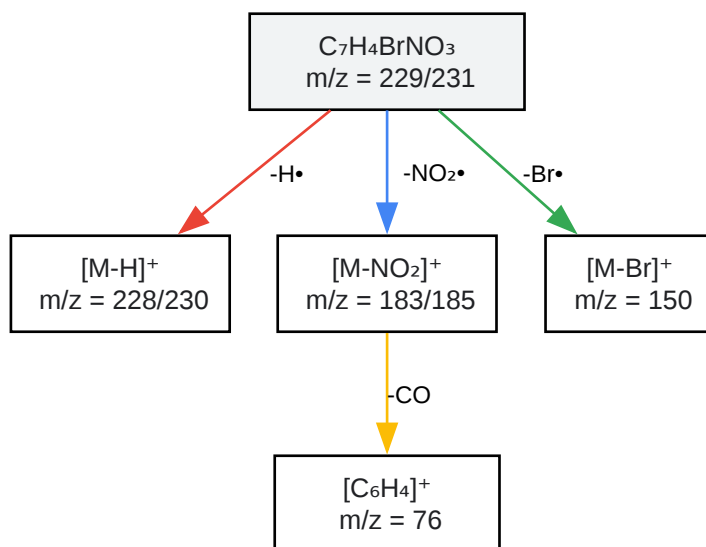
- Gas Chromatograph:
 - Injector Temperature: 250 °C[3]
 - Injection Volume: 1 µL (splitless mode)[3]
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[3]
 - Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[3]
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI)[3]
 - Electron Energy: 70 eV[3]
 - Source Temperature: 230 °C[3]
 - Quadrupole Temperature: 150 °C[3]
 - Mass Range: m/z 40-350[3]

Data Analysis:

The identification of **2-Bromo-3-nitrobenzaldehyde** is achieved by comparing the retention time and the acquired mass spectrum with that of a pure standard or a reference library such as the NIST/EPA/NIH Mass Spectral Library.[3]

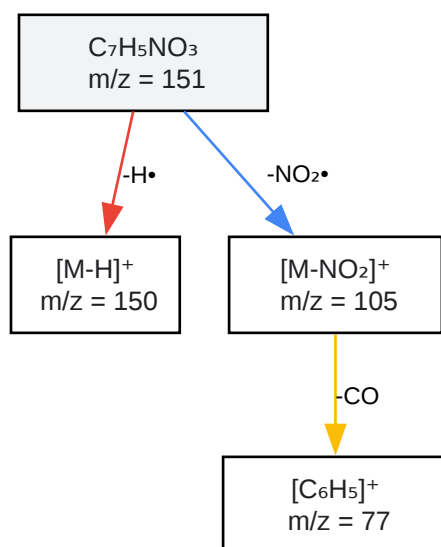
Visualizing Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for **2-Bromo-3-nitrobenzaldehyde** and a key derivative, 3-Nitrobenzaldehyde. These visualizations provide a clear logical flow of the fragmentation process.



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Proposed fragmentation pathway for **2-Bromo-3-nitrobenzaldehyde**.



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Fragmentation pathway for 3-Nitrobenzaldehyde.

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References

- 1. 2-Bromo-3-nitrobenzaldehyde | C₇H₄BrNO₃ | CID 13162408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Benzaldehyde [webbook.nist.gov]
- 6. Benzaldehyde, 2-nitro- [webbook.nist.gov]
- 7. 2-Nitrobenzaldehyde | C₇H₅NO₃ | CID 11101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Nitrobenzaldehyde | C₇H₅NO₃ | CID 7449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzaldehyde, 2-bromo- [webbook.nist.gov]
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